3-(4-Methoxyphenoxy)butan-2-one
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Overview
Description
3-(4-Methoxyphenoxy)butan-2-one is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a methoxyphenoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)butan-2-one typically involves the reaction of 4-methoxyphenol with a suitable butanone derivative under controlled conditions. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-methoxyphenoxy)-2-butanone-1-carboxylic acid, while reduction may produce 3-(4-methoxyphenoxy)-2-butanol.
Scientific Research Applications
3-(4-Methoxyphenoxy)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)butan-2-one involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The butanone backbone provides a site for further chemical modifications, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)-1,2-propanediol: This compound has a similar methoxyphenoxy group but differs in the backbone structure.
3-(4-Methoxyphenoxy)benzaldehyde: Another related compound with a benzaldehyde group instead of a butanone backbone.
Uniqueness
3-(4-Methoxyphenoxy)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-(4-methoxyphenoxy)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11/h4-7,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCALIKFWVZYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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